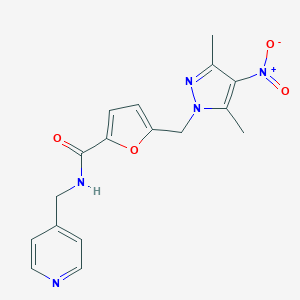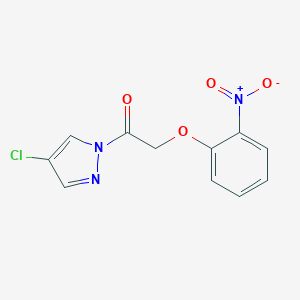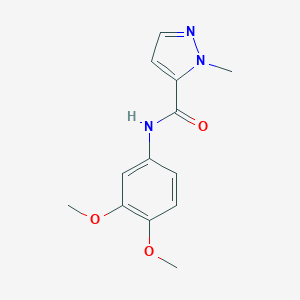![molecular formula C16H12N4OS B214285 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B214285.png)
2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide, also known as PTA, is a small molecule that has been widely used in scientific research. PTA is a thiazole-based compound that has shown promising results in various biological assays.
作用機序
The mechanism of action of 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide binds to the colchicine binding site on tubulin, preventing the polymerization of tubulin into microtubules. This leads to the disruption of the cytoskeleton and the inhibition of cell division, ultimately resulting in cell death.
Biochemical and physiological effects:
2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been shown to induce G2/M cell cycle arrest, which is a phase of the cell cycle where DNA replication occurs. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has also been shown to induce the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels, and to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has several advantages for lab experiments. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide is a small molecule that is easy to synthesize and purify. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been extensively studied, and its mechanism of action is well understood. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been shown to be effective in various biological assays, making it a useful tool compound for investigating the mechanism of action of various cancer drugs. However, 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has some limitations for lab experiments. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide is not very soluble in water, which can make it difficult to work with in aqueous solutions. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide in scientific research. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has shown promising results in various cancer models, and further studies are needed to investigate its potential as a cancer therapeutic. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has also been shown to have anti-inflammatory effects, and further studies are needed to investigate its potential as an anti-inflammatory drug. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been shown to inhibit the growth of antibiotic-resistant bacteria, and further studies are needed to investigate its potential as an antibiotic. Finally, 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been shown to have neuroprotective effects, and further studies are needed to investigate its potential as a treatment for neurodegenerative diseases.
合成法
2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide can be synthesized using a simple one-pot reaction. The reaction involves the condensation of 2-aminobenzamide, 4-pyridinecarboxaldehyde, and 2-aminothiazole in the presence of acetic acid and water. The product can be purified using column chromatography, yielding a white crystalline powder.
科学的研究の応用
2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been extensively used in scientific research, particularly in the field of cancer research. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been used as a tool compound to investigate the mechanism of action of various cancer drugs.
特性
製品名 |
2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide |
|---|---|
分子式 |
C16H12N4OS |
分子量 |
308.4 g/mol |
IUPAC名 |
2-(pyridin-4-ylmethylideneamino)-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H12N4OS/c21-15(20-16-18-9-10-22-16)13-3-1-2-4-14(13)19-11-12-5-7-17-8-6-12/h1-11H,(H,18,20,21) |
InChIキー |
WPGODKHYIAVUST-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)N=CC3=CC=NC=C3 |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)N=CC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214205.png)
![2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B214208.png)
![6-amino-3-tert-butyl-4-thiophen-2-yl-2,4-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B214210.png)
![N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B214211.png)

![N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B214217.png)


![5-(4-Bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214220.png)
![2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214222.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B214225.png)
